

# Technical Guide: Synthesis of 1-methyl-1H-imidazole-4-sulfonyl chloride

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## Compound of Interest

Compound Name: 1-methyl-1H-imidazole-4-sulfonyl chloride

Cat. No.: B161204

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This technical guide provides a comprehensive overview and detailed protocol for the synthesis of **1-methyl-1H-imidazole-4-sulfonyl chloride**, a key intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the sulfonation of 1-methyl-1H-imidazole to yield 1-methyl-1H-imidazole-4-sulfonic acid, which is subsequently converted to the target sulfonyl chloride.

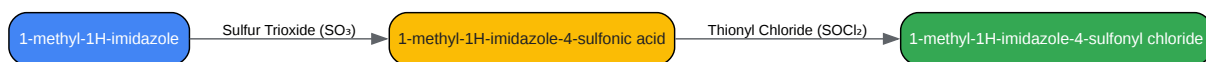
## Chemical Properties and Data

The physical and chemical properties of the target compound, **1-methyl-1H-imidazole-4-sulfonyl chloride**, are summarized below.

Property	Value
Molecular Formula	C <sub>4</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub> S
Molecular Weight	180.61 g/mol
Appearance	White to off-white solid
Melting Point	88-91°C
Boiling Point (Predicted)	366.9 ± 15.0 °C
Density (Predicted)	1.60 ± 0.1 g/cm <sup>3</sup>
Solubility	DMSO (Slightly)
CAS Number	137049-00-4

## Synthesis Pathway

The overall synthesis pathway for **1-methyl-1H-imidazole-4-sulfonyl chloride** is depicted below. The process involves two primary chemical transformations: electrophilic sulfonation followed by chlorination.



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Caption: Overall synthesis scheme for **1-methyl-1H-imidazole-4-sulfonyl chloride**.

## Experimental Protocols

The following sections provide detailed experimental procedures for the two key steps in the synthesis of **1-methyl-1H-imidazole-4-sulfonyl chloride**.

### Step 1: Synthesis of 1-methyl-1H-imidazole-4-sulfonic acid

This procedure details the sulfonation of 1-methyl-1H-imidazole using sulfur trioxide.

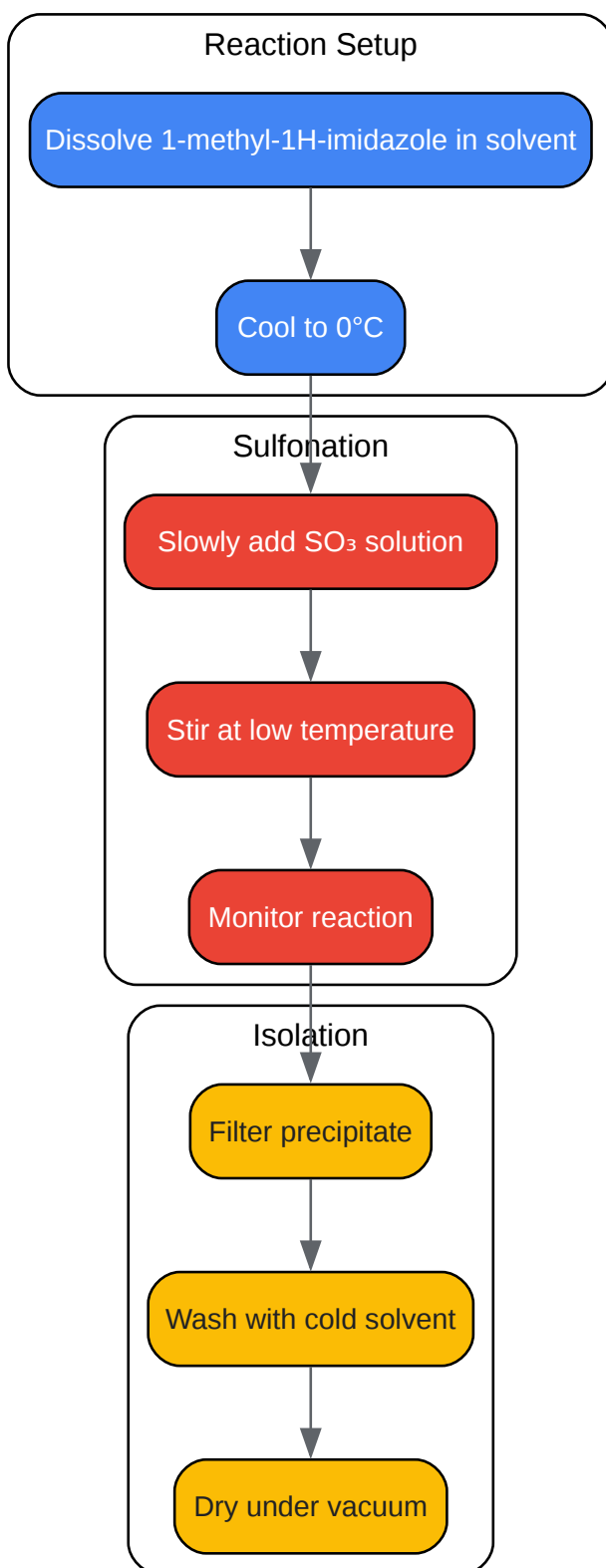
## Materials and Reagents:

Reagent	Molar Mass ( g/mol )	Quantity	Moles
1-methyl-1H-imidazole	82.10	(Specify)	(Specify)
Sulfur Trioxide (SO <sub>3</sub> )	80.06	(Specify)	(Specify)
Inert Solvent (e.g., Dichloromethane)	-	(Specify)	-

## Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methyl-1H-imidazole in an appropriate volume of a dry, inert solvent.
- Cool the solution to a specified low temperature (e.g., 0 °C) using an ice bath.
- Slowly add a solution of sulfur trioxide in the same inert solvent to the stirred solution of 1-methyl-1H-imidazole via the dropping funnel over a specified period. Maintain the reaction temperature below a certain threshold (e.g., 5 °C) throughout the addition.
- After the addition is complete, allow the reaction mixture to stir at the same low temperature for a specified duration.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC, NMR).
- Upon completion, the resulting precipitate of 1-methyl-1H-imidazole-4-sulfonic acid can be isolated by filtration.
- Wash the isolated solid with a cold, inert solvent and dry under vacuum to obtain the crude product. Further purification, if necessary, can be achieved by recrystallization.

## Experimental Workflow for Step 1:



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Caption: Workflow for the synthesis of 1-methyl-1H-imidazole-4-sulfonic acid.

## Step 2: Synthesis of 1-methyl-1H-imidazole-4-sulfonyl chloride

This procedure outlines the conversion of 1-methyl-1H-imidazole-4-sulfonic acid to the corresponding sulfonyl chloride using thionyl chloride.

Materials and Reagents:

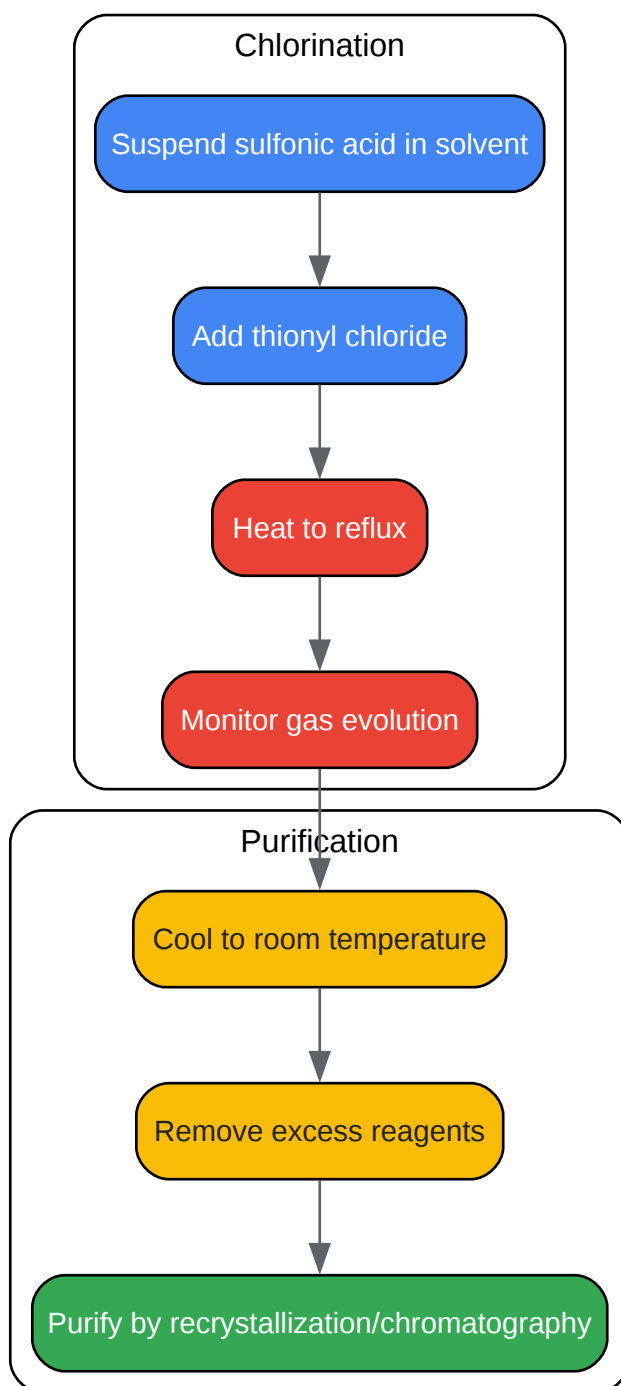
Reagent	Molar Mass ( g/mol )	Quantity	Moles
1-methyl-1H-imidazole-4-sulfonic acid	162.17	(Specify)	(Specify)
Thionyl Chloride (SOCl <sub>2</sub> )	118.97	(Specify)	(Specify)
Catalytic amount of DMF (optional)	-	(Specify)	-
Inert Solvent (e.g., Toluene)	-	(Specify)	-

Procedure:

- In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-methyl-1H-imidazole-4-sulfonic acid in an inert solvent.
- Add an excess of thionyl chloride to the suspension. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
- Heat the reaction mixture to reflux for a specified period. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO<sub>2</sub>).
- After the reaction is complete, cool the mixture to room temperature.

- Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
- The crude **1-methyl-1H-imidazole-4-sulfonyl chloride** can be purified by recrystallization from an appropriate solvent or by column chromatography.

Experimental Workflow for Step 2:



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Caption: Workflow for the synthesis of **1-methyl-1H-imidazole-4-sulfonyl chloride**.

## Safety Information

- 1-methyl-1H-imidazole: Corrosive and harmful if swallowed or in contact with skin.

- Sulfur Trioxide: Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
- Thionyl Chloride: Corrosive, toxic, and reacts with water to release toxic gases. Handle in a fume hood with appropriate PPE.
- **1-methyl-1H-imidazole-4-sulfonyl chloride**: Causes burns and is harmful by inhalation, in contact with skin, and if swallowed.<sup>[1]</sup> Reacts with water, liberating toxic gas.<sup>[1]</sup>

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

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## References

- 1. chembk.com [chembk.com]
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